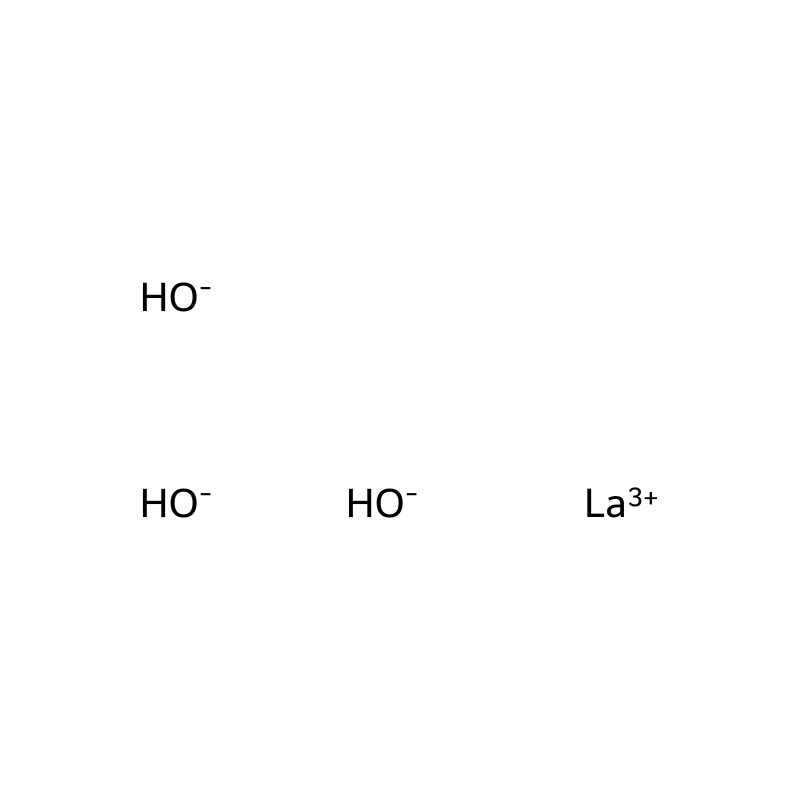Lanthanum(III) hydroxide
H3LaO3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
H3LaO3
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Lanthanum(III) hydroxide, with the chemical formula La(OH)₃, is an inorganic compound belonging to the group of rare-earth metal hydroxides. This compound appears as a white or off-white solid and is known for its relatively low solubility in water, making it a useful material in various applications. Lanthanum(III) hydroxide crystallizes in a hexagonal structure, where each lanthanum ion is coordinated by nine hydroxide ions, forming a tricapped trigonal prism arrangement .
Environmental Research
- Defluoridation: La(OH)3 has been studied as a potential method for removing fluoride from water sources. Its high affinity for fluoride ions allows it to effectively capture them, making it a promising candidate for defluoridation treatment in areas with excessive fluoride levels in their water supply [].
Material Science Research
- Catalyst development: La(OH)3 is used as a precursor for various lanthanum-based catalysts employed in various chemical reactions. Its unique properties, including high surface area and tunable basicity, make it suitable for diverse catalytic applications, such as petroleum cracking and biomass conversion [, ].
- Specialty glasses: La(OH)3 finds application in the production of specialty glasses with specific optical and physical properties. It can enhance refractive index, improve chemical durability, and offer UV absorption capabilities, making it valuable for developing high-performance glasses for various applications [].
Biomedical Research
Research on the biological activity of lanthanum(III) hydroxide has shown that it can exhibit cytotoxic effects on certain cancer cell lines. Its interaction with biological systems is primarily due to its ability to bind to phosphate groups, which can interfere with cellular functions. Additionally, studies have indicated potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes .
Lanthanum(III) hydroxide can be synthesized through several methods:
- Precipitation Method: By adding an alkali such as ammonia to a solution of lanthanum salts (e.g., lanthanum nitrate):
- Hydration of Lanthanum Oxide: Lanthanum(III) hydroxide can also be produced by hydrating lanthanum oxide:
These methods yield a gel-like precipitate that can be dried for further use .
Studies investigating the interactions of lanthanum(III) hydroxide with other compounds have revealed its ability to form complexes with various ligands. These interactions are significant in understanding its behavior in biological systems and its potential use in pharmaceuticals. For instance, research has shown that lanthanum ions can effectively bind to phosphate groups, which may influence cellular processes .
Lanthanum(III) hydroxide shares similarities with other rare-earth metal hydroxides. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Characteristics |
|---|---|---|
| Cerium(IV) hydroxide | Ce(OH)₄ | More soluble than lanthanum(III) hydroxide |
| Neodymium(III) hydroxide | Nd(OH)₃ | Exhibits different thermal stability properties |
| Praseodymium(III) hydroxide | Pr(OH)₃ | Used in optical applications due to unique optical properties |
| Gadolinium(III) hydroxide | Gd(OH)₃ | Notable for its magnetic properties |
Lanthanum(III) hydroxide is unique due to its specific structural arrangement and lower solubility compared to some other rare-earth metal hydroxides. Its distinct thermal decomposition pathway further differentiates it from similar compounds .
Physical Description
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 47 of 52 companies with hazard statement code(s):;
H314 (91.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (91.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
General Manufacturing Information
Miscellaneous manufacturing
Lanthanum hydroxide (La(OH)3): ACTIVE








